molecular formula C2H4O6Zn B040002 zinc;oxalate;dihydrate CAS No. 4255-07-6

zinc;oxalate;dihydrate

Cat. No.: B040002
CAS No.: 4255-07-6
M. Wt: 189.4 g/mol
InChI Key: WCKIDCVWRJUPFY-UHFFFAOYSA-L
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Description

Zinc oxalate dihydrate: is a chemical compound with the formula ZnC₂O₄·2H₂O . It is a white crystalline solid that is relatively stable under normal conditions. This compound is often used in various industrial and laboratory applications due to its unique properties.

Mechanism of Action

Target of Action

Zinc Oxalate Dihydrate primarily targets the process of thermal decomposition . It is used as a precursor for the synthesis of Zinc Oxide (ZnO) nanoparticles . The compound’s primary role is to undergo thermal decomposition to produce ZnO, which is a material of interest due to its various properties such as optical, mechanical, electrical, magnetic, and catalytic behavior .

Mode of Action

Zinc Oxalate Dihydrate interacts with its target through a process of dehydration and decomposition . This process is studied using non-isothermal DSC technique in the N2 atmosphere at different heating rates . The theoretical investigation indicates that the compound decomposes to ZnO along with the evolution of CO2 and CO .

Biochemical Pathways

The biochemical pathway primarily affected by Zinc Oxalate Dihydrate is the thermal decomposition of metal oxalates . This pathway leads to the formation of homogenous oxide nanoparticles at low temperatures . The resultant ZnO nanoparticles have significant applications due to their diverse properties .

Pharmacokinetics

The pharmacokinetics of Zinc Oxalate Dihydrate primarily involves its transformation into ZnO through thermal decomposition . The kinetics of this process are studied using various isoconversional methods . .

Result of Action

The result of Zinc Oxalate Dihydrate’s action is the formation of ZnO nanoparticles . These nanoparticles are characterized by UV, TEM, SEM-EDAX, and XRD, and are found to be in the nanometer range . The ZnO nanoparticles have important optical, mechanical, electrical, magnetic, and catalytic behavior .

Action Environment

The action of Zinc Oxalate Dihydrate is influenced by environmental factors such as temperature and atmosphere . The dehydration and decomposition of the compound are studied in an N2 atmosphere at different heating rates . The presence of a citrate ligand also significantly affects the morphology of zinc oxalate particles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc oxalate dihydrate can be synthesized through a precipitation method. This involves reacting a zinc salt, such as zinc sulfate or zinc nitrate, with oxalic acid in an aqueous solution. The reaction typically occurs at room temperature, and the resulting zinc oxalate dihydrate precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods: In industrial settings, zinc oxalate dihydrate is produced using similar precipitation methods but on a larger scale. The process involves controlled mixing of zinc salt solutions with oxalic acid under specific conditions to ensure high purity and yield. The product is then subjected to drying and purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Zinc oxalate dihydrate undergoes several types of chemical reactions, including thermal decomposition, reduction, and complexation.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Calcium oxalate dihydrate (CaC₂O₄·2H₂O)
  • Magnesium oxalate dihydrate (MgC₂O₄·2H₂O)
  • Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O)

Comparison: Zinc oxalate dihydrate is unique due to its ability to decompose into zinc oxide, which has significant industrial and medical applications. In contrast, calcium oxalate dihydrate is primarily known for its role in kidney stone formation, and magnesium oxalate dihydrate is used in flame retardants. Iron(II) oxalate dihydrate is used in photographic development and as a precursor for iron oxide nanoparticles .

Properties

IUPAC Name

zinc;oxalate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2H2O.Zn/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKIDCVWRJUPFY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dihydrate: White solid; [Hawley]
Record name Zinc oxalate
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CAS No.

547-68-2, 4255-07-6
Record name Zinc oxalate
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Record name Zinc(II) oxalate dihydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
zinc;oxalate;dihydrate
Reactant of Route 2
zinc;oxalate;dihydrate

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